molecular formula C6H3FINO B1381845 6-Fluoro-4-iodonicotinaldehyde CAS No. 1289017-52-2

6-Fluoro-4-iodonicotinaldehyde

Cat. No. B1381845
M. Wt: 251 g/mol
InChI Key: GRHOGKQPIMNAKD-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodonicotinaldehyde (FINA) is a chemical compound that belongs to the family of nicotinic aldehydes. It has a molecular formula of C6H3FINO .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-iodonicotinaldehyde consists of a nicotinaldehyde core with a fluorine atom at the 6th position and an iodine atom at the 4th position . The average mass of the molecule is approximately 250.997 Da .

Safety And Hazards

While specific safety data for 6-Fluoro-4-iodonicotinaldehyde is not available, it’s important to handle all chemical compounds with care. Fluorinated compounds can be hazardous and may pose risks to human health .

properties

IUPAC Name

6-fluoro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOGKQPIMNAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-iodonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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